2-chloro-4-iodothiophene
Overview
Description
2-chloro-4-iodothiophene is a halogenated thiophene derivative, characterized by the presence of chlorine and iodine atoms on the thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where the migration of halogen atoms occurs under specific conditions. For instance, the reaction of 3-bromo(chloro)-2-iodothiophenes with lithium diisopropylamide (LDA) at -78°C can yield 4-chloro-2-iodothiophene . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and product quality. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecular structures.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Cross-Coupling: Palladium or nickel catalysts are commonly employed in cross-coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-chloro-4-iodothiophene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Medicinal Chemistry: Halogenated thiophenes are explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-chloro-4-iodothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-iodothiophene
- 2-chloro-5-iodothiophene
- 2,4-dichlorothiophene
- 2,5-diiodothiophene
Uniqueness
2-chloro-4-iodothiophene is unique due to the specific positioning of chlorine and iodine atoms on the thiophene ring, which can influence its reactivity and properties. Compared to other halogenated thiophenes, it may offer distinct advantages in certain synthetic applications or exhibit unique biological activities .
Properties
IUPAC Name |
2-chloro-4-iodothiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-4-1-3(6)2-7-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDYOBRGCZIDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313140 | |
Record name | 2-Chloro-4-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60729-39-7 | |
Record name | 2-Chloro-4-iodothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60729-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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